3-Chloro-7H-pyrrolo[2,3-c]pyridazine

Catalog No.
S811172
CAS No.
1207625-18-0
M.F
C6H4ClN3
M. Wt
153.569
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-7H-pyrrolo[2,3-c]pyridazine

CAS Number

1207625-18-0

Product Name

3-Chloro-7H-pyrrolo[2,3-c]pyridazine

IUPAC Name

3-chloro-7H-pyrrolo[2,3-c]pyridazine

Molecular Formula

C6H4ClN3

Molecular Weight

153.569

InChI

InChI=1S/C6H4ClN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)

InChI Key

ABZZOKSFQKTLHJ-UHFFFAOYSA-N

SMILES

C1=CNC2=NN=C(C=C21)Cl

3-Chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound characterized by its unique pyrrolo-pyridazine core structure, with a chlorine atom substituted at the third position. Its molecular formula is C₆H₄ClN₃, and it has a molecular weight of approximately 153.57 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinct structural features and reactivity profile .

, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, altering its oxidation state.
  • Cycloaddition Reactions: It can engage in cycloaddition to form more complex structures.

The choice of reagents and conditions significantly influences the outcomes of these reactions. For instance, common reagents for substitution include sodium hydride and potassium carbonate, while oxidizing agents may include potassium permanganate or hydrogen peroxide.

Research indicates that 3-Chloro-7H-pyrrolo[2,3-c]pyridazine exhibits promising biological activities. It has been explored as a scaffold for drug design due to its ability to interact with various biological targets. Preliminary studies suggest potential efficacy against certain cancer cell lines and other diseases, making it a candidate for further pharmacological investigation .

The synthesis of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions. A common synthetic route includes the reaction of 3-chloropyridazine with pyrrole in the presence of a base. This method allows for the formation of the desired heterocyclic structure under controlled conditions. Industrial synthesis methods are less documented but would likely focus on optimizing reaction yields and purity while considering environmental impact .

3-Chloro-7H-pyrrolo[2,3-c]pyridazine finds applications in several fields:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new therapeutic agents targeting various diseases.
  • Materials Science: Its unique structure makes it suitable for creating new materials with specific properties.
  • Biological Studies: Used in research to investigate interactions with biological molecules and pathways .

Interaction studies involving 3-Chloro-7H-pyrrolo[2,3-c]pyridazine focus on its binding affinity and mechanism of action with specific proteins or enzymes. These studies are crucial for understanding how the compound may exert its biological effects and inform further drug development processes. Initial findings suggest that it may inhibit certain proteins involved in apoptosis regulation, indicating potential therapeutic implications.

Similar Compounds

Here are some compounds that share structural similarities with 3-Chloro-7H-pyrrolo[2,3-c]pyridazine:

  • Pyrrolopyrazine Derivatives: These compounds share a similar ring structure and exhibit various biological activities.
  • Pyridazine Derivatives: Compounds containing a pyridazine ring known for diverse applications in medicinal chemistry.
  • 6-Benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine: A derivative featuring additional benzyl substitution which may influence its biological properties.

Uniqueness

The uniqueness of 3-Chloro-7H-pyrrolo[2,3-c]pyridazine lies in its combination of both pyrrolo and pyridazine rings along with chlorine substitution. This configuration confers distinct chemical reactivity and biological properties compared to other similar compounds, enhancing its potential as a versatile building block in drug discovery and materials science .

XLogP3

1.3

Wikipedia

3-Chloro-7H-pyrrolo[2,3-c]pyridazine

Dates

Last modified: 08-15-2023

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